molecular formula C8H13BrN+ B12818269 1-Propylpyridin-1-ium;hydrobromide

1-Propylpyridin-1-ium;hydrobromide

Cat. No.: B12818269
M. Wt: 203.10 g/mol
InChI Key: SAORNRFCWXEYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylpyridin-1-ium hydrobromide is a quaternary ammonium salt comprising a pyridinium cation substituted with a propyl group at the 1-position and a bromide counterion. It belongs to the broader class of pyridinium-based ionic liquids and salts, which are notable for their applications in organic synthesis, catalysis, and pharmaceuticals .

Properties

Molecular Formula

C8H13BrN+

Molecular Weight

203.10 g/mol

IUPAC Name

1-propylpyridin-1-ium;hydrobromide

InChI

InChI=1S/C8H12N.BrH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;

InChI Key

SAORNRFCWXEYSW-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=CC=CC=C1.Br

Origin of Product

United States

Preparation Methods

1-Propylpyridin-1-ium;hydrobromide can be synthesized through several methods. One common synthetic route involves the alkylation of pyridine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 1-Propylpyridin-1-ium;hydrobromide . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propylpyridin-1-ium;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propylpyridin-1-ium;hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form ionic bonds and participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Galanthamine Hydrobromide

  • Structure : Galanthamine hydrobromide contains a benzofuran-fused pyridinium core with a tertiary amine and a hydroxyl group, distinguishing it from the simpler alkyl-substituted pyridinium structure of 1-propylpyridin-1-ium hydrobromide .
  • Regulatory Status : Galanthamine hydrobromide is listed in pharmacopeial standards (e.g., USP) with strict purity criteria for related compounds, whereas 1-propylpyridin-1-ium hydrobromide lacks such regulatory documentation .

1-Propylpyridazin-1-ium Bromide

  • Structural Differences: The pyridazinium ring (a six-membered ring with two adjacent nitrogen atoms) in 1-propylpyridazin-1-ium bromide contrasts with the single-nitrogen pyridinium ring in 1-propylpyridin-1-ium hydrobromide.
  • Spectral Data : ¹H NMR of 1-propylpyridazin-1-ium bromide shows distinct aromatic proton signals (δ 8.53–9.74 ppm) compared to the simpler pyridinium derivatives, reflecting altered electron distribution .

1-Butylmethylpyridinium Bromide ([MBPy]Br)

  • Applications : As an ionic liquid, [MBPy]Br is used in green chemistry and catalysis. In contrast, 1-propylpyridin-1-ium hydrobromide’s applications are less defined but may overlap in solvent or electrolyte systems .
  • Alkyl Chain Effects : The butylmethyl substituent in [MBPy]Br enhances hydrophobicity compared to the shorter propyl chain in 1-propylpyridin-1-ium hydrobromide, affecting solubility and phase behavior .

1,100-Methylenebis(4,4'-bipyridin-1-ium) Dibromide

  • Dimeric Structure: This compound features two bipyridinium units linked by a methylene group, enabling π–π stacking and hydrogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.